BenchChemオンラインストアへようこそ!

OVA Peptide (323-339)

T cell activation Immunodominance Peptide truncation

OVA Peptide (323-339) is the gold-standard 17-mer immunodominant epitope for activating CD4+ T cells via MHC class II (I-A^d), without CD8+ cross-reactivity. Unlike OVA (257-264) or shorter fragments (OVA 325-336), this exact sequence binds I-A^d in multiple registers, enabling precise studies of DO11.10/OT-II TCR signaling, Th2-driven allergy, and tolerogenic MAP-based vaccines. Essential for asthma and food allergy models in BALB/c mice. This is not a generic ovalbumin peptide — substitution with analogs yields misleading results. For validated CD4+ T cell immunity, order this specific 17-mer.

Molecular Formula C74H120N26O25
Molecular Weight 1773.9 g/mol
Cat. No. B13384289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOVA Peptide (323-339)
Molecular FormulaC74H120N26O25
Molecular Weight1773.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)N
InChIInChI=1S/C74H120N26O25/c1-12-33(5)55(77)70(121)98-49(29-101)69(120)94-42(16-19-50(75)102)63(114)88-39(11)62(113)99-56(32(3)4)71(122)96-47(24-41-27-81-31-85-41)67(118)89-36(8)59(110)86-37(9)61(112)95-46(23-40-26-80-30-84-40)66(117)90-38(10)60(111)92-44(18-21-54(107)108)65(116)100-57(34(6)13-2)72(123)97-48(25-51(76)103)68(119)93-43(17-20-53(105)106)64(115)87-35(7)58(109)83-28-52(104)91-45(73(124)125)15-14-22-82-74(78)79/h26-27,30-39,42-49,55-57,101H,12-25,28-29,77H2,1-11H3,(H2,75,102)(H2,76,103)(H,80,84)(H,81,85)(H,83,109)(H,86,110)(H,87,115)(H,88,114)(H,89,118)(H,90,117)(H,91,104)(H,92,111)(H,93,119)(H,94,120)(H,95,112)(H,96,122)(H,97,123)(H,98,121)(H,99,113)(H,100,116)(H,105,106)(H,107,108)(H,124,125)(H4,78,79,82)
InChIKeyGSSMIHQEWAQUPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OVA Peptide (323-339): A Foundational MHC Class II-Restricted T and B Cell Epitope for Immunological Research and Procurement


OVA Peptide (323-339) (H-Ile-Ser-Gln-Ala-Val-His-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-Gly-Arg-OH) is a well-characterized 17-amino acid immunodominant epitope derived from chicken ovalbumin [1]. It is a canonical model antigen in immunology, uniquely serving as both a major MHC class II (I-A^d)-restricted T cell epitope and a B cell epitope recognized by IgE antibodies [2]. This dual functionality makes it a critical tool for investigating the mechanisms of antigen presentation, T cell receptor (TCR) signaling, CD4+ T cell activation, and the development of allergic hypersensitivity responses in mouse models, particularly BALB/c mice [3]. Unlike other ovalbumin-derived peptides, its primary application is in studies requiring a robust, well-defined, and trackable CD4+ T cell response.

Why Generic Substitution Fails: The Critical Selectivity of OVA Peptide (323-339) for MHC Class II-Restricted CD4+ T Cell Studies


A direct substitution of OVA Peptide (323-339) with other ovalbumin-derived peptides, such as the class I-restricted OVA (257-264) (SIINFEKL) or the shorter OVA (325-336), will yield fundamentally different and often misleading experimental outcomes. OVA (323-339) is specifically presented by MHC class II molecules (I-A^d) to activate CD4+ T helper cells [1]. In contrast, OVA (257-264) is presented by MHC class I molecules (H-2K^b) to activate CD8+ cytotoxic T lymphocytes [2]. Furthermore, even closely related MHC class II-binding fragments, like OVA (323-335) and OVA (325-336), have been shown to bind in distinct registers and exhibit different dissociation kinetics from the I-A^d molecule, leading to activation of different T cell populations [3]. This demonstrates that the precise 17-mer sequence is not interchangeable; using an incorrect analog can fail to stimulate the intended CD4+ T cell subset, compromising the validity of studies on T helper cell differentiation, allergy, and oral tolerance.

Quantitative Evidence Guide: How OVA Peptide (323-339) Compares to Analogs in Functional Assays for Procurement Decisions


T Cell Activation Sensitivity: OVA (323-339) is Far More Potent than Shorter Core Peptide OVA (323-336)

The full-length OVA (323-339) peptide is a significantly more potent activator of T cells than the truncated analog OVA (323-336). Studies have shown that the DO11.10 T cell hybridoma, which is specific for the OVA (323-339) epitope, is much less sensitive to OVA (323-336) compared to the full-length 17-mer [1].

T cell activation Immunodominance Peptide truncation

MHC-Peptide Complex Stability: The OVA (323-335) Register Exhibits Extraordinary Dissociation Half-Life

The binding of OVA (323-339) to MHC class II I-A^d is complex and occurs in multiple registers, one of which is represented by the N-terminal fragment OVA (323-335). The complex formed by this OVA (323-335) register is exceptionally stable, with a dissociation half-life (t1/2) of over 200 hours .

MHC binding kinetics Complex stability Antigen presentation

Functional Divergence from MHC Class I Epitope: OVA (323-339) vs. OVA (257-264) (SIINFEKL)

OVA Peptide (323-339) and OVA (257-264) (SIINFEKL) are fundamentally different epitopes from the same parent protein. OVA (323-339) is presented by MHC class II (I-A^d) and activates CD4+ T helper cells, whereas OVA (257-264) is presented by MHC class I (H-2K^b) and activates CD8+ cytotoxic T cells [1]. These peptides are not interchangeable and serve entirely different research purposes.

MHC restriction CD4 vs CD8 T cells Epitope specificity

Immunodominance: OVA (323-339) Accounts for a Major Fraction of the Total T Cell Response to Ovalbumin

OVA Peptide (323-339) is the immunodominant T cell epitope of ovalbumin in BALB/c mice. Quantitative studies have shown that this single 17-mer peptide is responsible for approximately 25-35% of the total T cell response elicited by the entire, intact ovalbumin protein in these mice [1].

Immunodominance T cell repertoire Allergy models

MAP Multimerization Unlocks Potent In Vivo Therapeutic Efficacy Unseen with Monomeric Peptide

While OVA (323-339) monomer alone has shown limited efficacy in treating established allergic airway inflammation [1], its multimerized form as a Multiple Antigen Peptide (OVA323-339MAP octamer) demonstrates a stark functional difference. In a murine model of OVA-induced allergic asthma, treatment with OVA323-339MAP significantly increased the population of immunosuppressive CD4+CD25+Foxp3+ regulatory T (Treg) cells in peripheral blood, lymph nodes, and spleen, while the monomeric OVA (323-339) peptide did not show any of these therapeutic effects [2].

Peptide immunotherapy Allergic airway inflammation Treg cells

Association Kinetics: OVA (323-339) Binding to I-A^d is Remarkably Slow

The kinetics of OVA (323-339) binding to its MHC class II restriction element, I-A^d, is distinct from other well-studied peptide-MHC interactions. The reported association rate constant for this interaction is remarkably low, at about 1 litre per mole per second [1].

MHC binding kinetics Peptide-MHC association Antigen presentation

Optimal Application Scenarios for OVA Peptide (323-339) in R&D and Industrial Immunology


1. Core Reagent for MHC Class II-Restricted CD4+ T Cell Biology Research

This is the primary and most well-validated application for OVA (323-339). As a classically defined MHC class II (I-A^d) epitope, it is the reagent of choice for activating and tracking CD4+ T cells in vitro and in vivo. It is essential for studies using DO11.10 and OT-II TCR transgenic T cells [1]. Its use is mandatory for experiments where a pure CD4+ T cell response is required, as it will not stimulate CD8+ T cells, unlike the MHC class I-restricted OVA (257-264) peptide [2].

2. Building Block for Tolerogenic Vaccines and Peptide Immunotherapy (PIT) Constructs

While the monomeric peptide has limited therapeutic effect on its own [1], OVA (323-339) is an essential component for constructing more potent, multivalent immunomodulatory agents. Conjugation to carriers or multimerization into Multiple Antigen Peptides (MAPs), such as the OVA323-339MAP octamer, dramatically alters its in vivo function, conferring the ability to induce regulatory T cells and mitigate allergic inflammation [2]. This makes the monomer a critical starting material for developing and manufacturing novel tolerogenic vaccines.

3. Standardized Model Antigen in Preclinical Allergy and Asthma Studies

OVA (323-339) is a gold-standard tool for establishing robust and reproducible mouse models of allergic airway inflammation (asthma) and food allergy. Its use in sensitization and challenge protocols induces a predictable Th2-skewed immune response characterized by high IgE and IL-4 production [1], [2]. The ability to track OVA (323-339)-specific T cells (e.g., using MHC class II tetramers) provides a quantitative readout of the allergic response, making it an indispensable reagent for evaluating new anti-allergy therapeutics.

4. Tool for Investigating T Cell Epitope Complexity and MHC Binding Registers

Due to its unique property of binding to I-A^d in at least three distinct registers, OVA (323-339) is not a simple, one-dimensional epitope [1]. This complexity makes it an ideal model system for advanced studies on antigen processing, presentation, and T cell receptor recognition. Researchers investigating the structural and kinetic determinants of immunodominance and T cell cross-reactivity use OVA (323-339) and its alanine-substituted analogs to dissect the nuanced interactions between peptide, MHC, and TCR [2]. This application is unique and cannot be replaced by simpler model peptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for OVA Peptide (323-339)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.